Fmoc-Gln(Trt)-OH
CAS No.: 132327-80-1
Cat. No.: VC21539662
Molecular Formula: C39H34N2O5
Molecular Weight: 610.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132327-80-1 |
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Molecular Formula | C39H34N2O5 |
Molecular Weight | 610.7 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid |
Standard InChI | InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m0/s1 |
Standard InChI Key | WDGICUODAOGOMO-DHUJRADRSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Synthesis Methods
The synthesis of Fmoc-Gln(Trt)-OH typically follows established routes in amino acid protection chemistry. While the search results don't provide a comprehensive synthetic pathway specifically for the L-isomer, insights can be gleaned from the related D-isomer's synthesis methods.
For the D-isomer (Fmoc-D-Gln(Trt)-OH), a patent describes a synthetic method that addresses "the current problems of the shortage of D-Gln raw materials and high cost of synthesizing products from the D-Gln" . This approach begins with D-glutamate rather than D-glutamine, involving several key steps:
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Protection of D-glutamate with carbobenzoxy chloride to obtain N-carbobenzoxy-D-glutamate
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Selective protection of the alpha-carboxyl group
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Conversion of the side chain carboxyl to an amide function
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Introduction of the trityl group to protect the amide
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Removal of temporary protecting groups
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Final protection with the Fmoc group
While this describes the D-isomer synthesis, similar principles would apply to the L-isomer synthesis, typically starting from more readily available and less expensive L-glutamate precursors. The method typically involves strategic protection and deprotection steps, with careful attention to selective reactivity of functional groups.
The synthesis approach using glutamate as a starting material offers economic advantages over starting directly with glutamine, particularly important for large-scale production or when preparing the less common D-isomer. These synthetic routes have been optimized to provide high-purity Fmoc-Gln(Trt)-OH suitable for peptide synthesis applications.
Applications in Peptide Synthesis
Fmoc-Gln(Trt)-OH serves as a cornerstone reagent in modern peptide synthesis, offering multiple advantages that enhance both the efficiency and quality of synthetic peptides. Its applications span multiple research domains and synthetic methodologies.
Enhanced Coupling Efficiency
The superior solubility of Fmoc-Gln(Trt)-OH in common peptide synthesis solvents, particularly DMF, facilitates more efficient coupling reactions . This enhanced solubility ensures that the protected amino acid is fully available for reaction, promoting complete coupling even in challenging peptide sequences that might otherwise result in deletion sequences or other impurities.
Broader Applications
Beyond standard peptide synthesis, Fmoc-Gln(Trt)-OH finds application in various specialized research areas:
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Bioconjugation processes: The compound enables the attachment of peptides to other biomolecules, enhancing the functionality and targeting capabilities of therapeutic agents .
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Drug discovery: Fmoc-Gln(Trt)-OH facilitates the exploration of peptide-based therapeutics, contributing to the development of novel drugs with improved efficacy and specificity .
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Protein engineering: Researchers utilize this protected amino acid in protein modification strategies aimed at improving stability and activity, critical factors in biopharmaceutical development .
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Analytical chemistry: The compound serves as a valuable tool in analytical methods designed to study peptide interactions and stability, providing insights into fundamental biological processes .
Comparative Analysis with Related Compounds
Fmoc-Gln(Trt)-OH can be evaluated against several related compounds to highlight its specific advantages and position within peptide synthesis methodologies.
Comparison with Unprotected Fmoc-Gln-OH
The primary advantages of Fmoc-Gln(Trt)-OH over unprotected Fmoc-Gln-OH include:
Feature | Fmoc-Gln(Trt)-OH | Fmoc-Gln-OH |
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Solubility in DMF | High | Limited |
Side Chain Protection | Protected (Trityl) | Unprotected |
Dehydration Side Reactions | Prevented | Possible |
Coupling Efficiency | Higher | Lower |
Peptide Purity | Typically higher | Variable, often lower |
The superior solubility characteristics of Fmoc-Gln(Trt)-OH make it particularly valuable when synthesizing challenging peptide sequences or when working with automatic peptide synthesizers where efficient coupling is essential for maintaining high yields across multiple synthesis cycles .
Comparison with D-isomer
Both L and D isomers of protected glutamine have specific applications in peptide chemistry:
Feature | Fmoc-Gln(Trt)-OH (L-isomer) | Fmoc-D-Gln(Trt)-OH (D-isomer) |
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CAS Number | 132327-80-1 | 200623-62-7 |
Natural Occurrence | Based on naturally occurring L-glutamine | Based on less common D-glutamine |
Availability | More widely available | Less common, typically more expensive |
Applications | Standard peptide synthesis | Specialized peptides requiring D-amino acids |
Synthesis Challenges | Relatively straightforward | More complex due to scarcity of D-Gln |
Comparison with Related Dipeptide Derivatives
Fmoc-Gln(Trt)-OH also serves as a building block for more complex protected dipeptides such as Fmoc-Gln(Trt)-Pro-OH. These dipeptide derivatives offer additional advantages in certain synthesis scenarios:
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Reduction of synthesis cycles for common dipeptide sequences
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Enhanced coupling efficiency in difficult segment couplings
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Specialized applications in peptidomimetic research
These dipeptide derivatives extend the utility of Fmoc-Gln(Trt)-OH beyond simple amino acid incorporation, highlighting its versatility as a peptide synthesis building block .
Research Findings and Applications
Research involving Fmoc-Gln(Trt)-OH continues to expand across multiple scientific domains, demonstrating the compound's enduring importance in peptide chemistry and related fields.
Pharmaceutical Applications
In pharmaceutical research, Fmoc-Gln(Trt)-OH plays a crucial role in the design and synthesis of peptide-based therapeutics. Its ability to facilitate clean, efficient peptide synthesis contributes directly to drug discovery efforts focused on peptide and protein targets. The compound enables researchers to explore novel peptide-based drugs with improved efficacy, stability, and targeting capabilities .
Glutamine residues often play critical roles in the biological activity of peptides, participating in hydrogen bonding networks, receptor recognition, and other specific interactions. The clean incorporation of these residues using Fmoc-Gln(Trt)-OH ensures that the resulting peptides accurately represent the intended design, providing reliable structure-activity relationship data essential for drug development.
Bioconjugation and Protein Engineering
Beyond simple peptide synthesis, Fmoc-Gln(Trt)-OH facilitates more complex biomolecular engineering efforts. In bioconjugation processes, the compound helps researchers attach peptides to other biomolecules, creating hybrid structures with enhanced functionality for therapeutic or diagnostic applications .
In protein engineering, Fmoc-Gln(Trt)-OH contributes to strategies aimed at modifying proteins to improve their stability, activity, or other desirable properties. These modifications are particularly important in the development of biopharmaceuticals, where protein stability and function must be optimized for therapeutic efficacy .
Analytical Applications
Fmoc-Gln(Trt)-OH also serves important roles in analytical chemistry, particularly in methods designed to study peptide interactions and stability. These analytical approaches provide valuable insights into fundamental biological processes, contributing to our understanding of peptide structure-function relationships and informing future research directions .
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